molecular formula C7H7ClN2O3 B15130905 ethyl 3-chloro-2-oxopyrazine-1(2H)-carboxylate

ethyl 3-chloro-2-oxopyrazine-1(2H)-carboxylate

Cat. No.: B15130905
M. Wt: 202.59 g/mol
InChI Key: XZXUFUFGQVXBQQ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-oxopyrazine-1(2H)-carboxylate is an organic compound that belongs to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-2-oxopyrazine-1(2H)-carboxylate typically involves the reaction of ethyl pyrazine-2-carboxylate with a chlorinating agent. One common method is the use of thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

    Starting Material: Ethyl pyrazine-2-carboxylate

    Chlorinating Agent: Thionyl chloride (SOCl₂)

    Reaction Conditions: Reflux

The reaction yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2-oxopyrazine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: The compound can be oxidized to form more complex structures, although specific conditions and reagents depend on the desired product.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or thiols (e.g., ethanethiol) under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazine derivatives.

    Reduction: Formation of ethyl 3-hydroxy-2-oxopyrazine-1(2H)-carboxylate.

    Oxidation: Formation of more oxidized pyrazine derivatives.

Scientific Research Applications

Ethyl 3-chloro-2-oxopyrazine-1(2H)-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-oxopyrazine-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Ethyl 3-chloro-2-oxopyrazine-1(2H)-carboxylate can be compared with other pyrazine derivatives:

    Ethyl pyrazine-2-carboxylate: Lacks the chlorine and oxo groups, resulting in different reactivity and applications.

    3-Chloropyrazine-2-carboxylic acid: Similar structure but lacks the ethyl ester group, affecting its solubility and reactivity.

    Ethyl 3-bromo-2-oxopyrazine-1(2H)-carboxylate: Bromine substitution instead of chlorine, leading to different reactivity in nucleophilic substitution reactions.

Properties

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

ethyl 3-chloro-2-oxopyrazine-1-carboxylate

InChI

InChI=1S/C7H7ClN2O3/c1-2-13-7(12)10-4-3-9-5(8)6(10)11/h3-4H,2H2,1H3

InChI Key

XZXUFUFGQVXBQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CN=C(C1=O)Cl

Origin of Product

United States

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